3-Chloro-6-fluoro-8-methoxyquinoline
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Overview
Description
3-Chloro-6-fluoro-8-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine, fluorine, and methoxy substituents on the quinoline ring. It is used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoro-8-methoxyquinoline can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms on a quinoline precursor. For example, starting with 6-fluoro-8-methoxyquinoline, a chlorine atom can be introduced at the 3-position using a chlorinating agent such as thionyl chloride under reflux conditions .
Another method involves the cyclization of appropriate precursors. For instance, a reaction between 2-chloro-3-fluoroaniline and 2-methoxybenzaldehyde under acidic conditions can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-fluoro-8-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols under basic conditions.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, at positions that are not sterically hindered by the substituents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives with varying oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation under controlled temperature conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Chloro-6-fluoro-8-methoxyquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-8-methoxyquinoline involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . The compound may also interfere with cellular pathways involved in DNA replication and protein synthesis, leading to its antibacterial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-fluoroquinoline: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
6-Fluoro-8-methoxyquinoline: Lacks the chlorine atom, which may influence its electrophilic substitution reactions.
3-Chloro-8-methoxyquinoline: Lacks the fluorine atom, which may alter its nucleophilic substitution reactions.
Uniqueness
3-Chloro-6-fluoro-8-methoxyquinoline is unique due to the presence of all three substituents (chlorine, fluorine, and methoxy) on the quinoline ring. This combination of substituents imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H7ClFNO |
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Molecular Weight |
211.62 g/mol |
IUPAC Name |
3-chloro-6-fluoro-8-methoxyquinoline |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-4-8(12)3-6-2-7(11)5-13-10(6)9/h2-5H,1H3 |
InChI Key |
AYRNCGRPZNXKEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)C=C(C=N2)Cl |
Origin of Product |
United States |
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